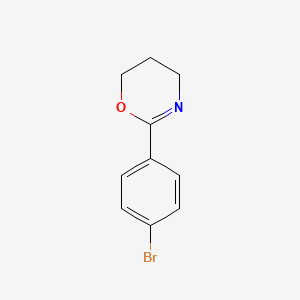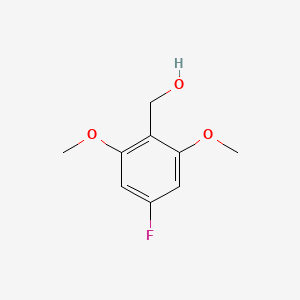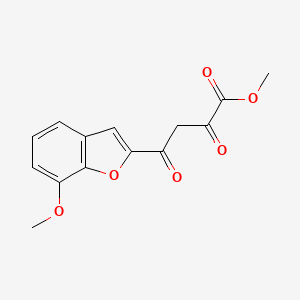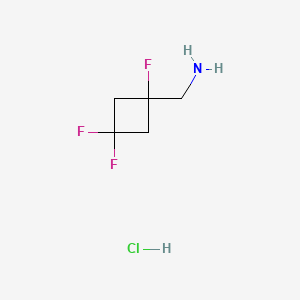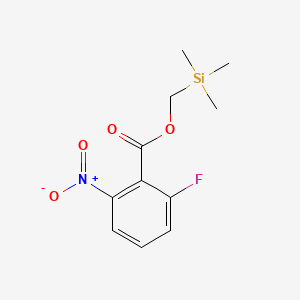
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate is an organic compound that features a trimethylsilyl group attached to a methyl 2-fluoro-6-nitrobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate typically involves the reaction of 2-fluoro-6-nitrobenzoic acid with trimethylsilylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve recrystallization or distillation to ensure the compound meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles such as halides, alkoxides, or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as (iodomethyl) 2-fluoro-6-nitrobenzoate or (tert-butoxymethyl) 2-fluoro-6-nitrobenzoate.
Reduction: 2-Fluoro-6-aminobenzoate derivatives.
Oxidation: 2-Fluoro-6-nitrobenzoic acid derivatives.
科学研究应用
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique structural features.
作用机制
The mechanism of action of (Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 2-fluoro-6-nitrobenzoate moiety. This moiety can then participate in various biochemical reactions, such as binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (Trimethylsilyl)methyl 2-fluoro-4-nitrobenzoate
- (Trimethylsilyl)methyl 2-chloro-6-nitrobenzoate
- (Trimethylsilyl)methyl 2-fluoro-6-methylbenzoate
Uniqueness
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate is unique due to the presence of both a trimethylsilyl group and a 2-fluoro-6-nitrobenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further functionalization.
属性
分子式 |
C11H14FNO4Si |
|---|---|
分子量 |
271.32 g/mol |
IUPAC 名称 |
trimethylsilylmethyl 2-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C11H14FNO4Si/c1-18(2,3)7-17-11(14)10-8(12)5-4-6-9(10)13(15)16/h4-6H,7H2,1-3H3 |
InChI 键 |
LEXKDYBCMHMHGK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




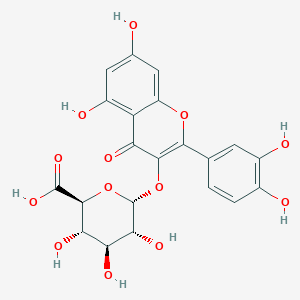
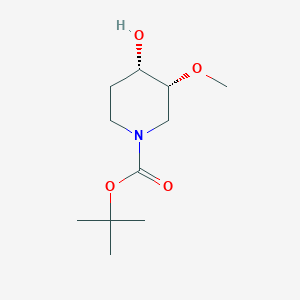
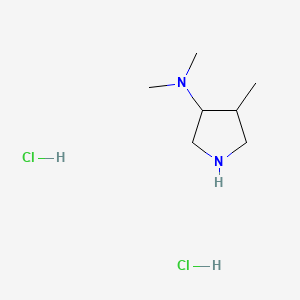
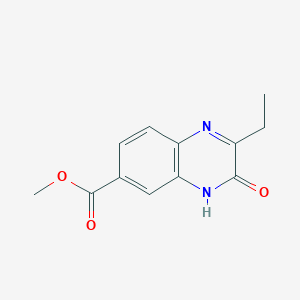
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
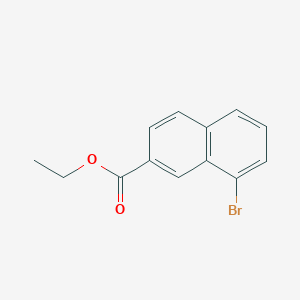
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
